Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 612077-15-3
VCID: VC16150241
InChI: InChI=1S/C24H19FN2O5S/c1-13-19(23(30)32-3)20(15-6-8-16(9-7-15)22(29)31-2)27-21(28)18(33-24(27)26-13)12-14-4-10-17(25)11-5-14/h4-12,20H,1-3H3/b18-12-
SMILES:
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol

Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 612077-15-3

Cat. No.: VC16150241

Molecular Formula: C24H19FN2O5S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 612077-15-3

Specification

CAS No. 612077-15-3
Molecular Formula C24H19FN2O5S
Molecular Weight 466.5 g/mol
IUPAC Name methyl (2Z)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H19FN2O5S/c1-13-19(23(30)32-3)20(15-6-8-16(9-7-15)22(29)31-2)27-21(28)18(33-24(27)26-13)12-14-4-10-17(25)11-5-14/h4-12,20H,1-3H3/b18-12-
Standard InChI Key RKANNLXDXRUURI-PDGQHHTCSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Conformational Analysis

Molecular Architecture

The compound features a thiazolo[3,2-a]pyrimidine core fused with a dihydropyrimidine ring. Key structural elements include:

  • A 4-fluorobenzylidene substituent at position 2, contributing to electronic modulation.

  • A 4-(methoxycarbonyl)phenyl group at position 5, enhancing solubility and intermolecular interactions.

  • A methyl ester at position 6 and a methyl group at position 7, influencing steric and electronic profiles.

The dihydropyrimidine ring adopts a flattened boat conformation, a common feature in fused pyrimidine derivatives that stabilizes the molecule through intramolecular hydrogen bonding . The Z configuration of the olefinic double bond in the benzylidene moiety is critical for maintaining planar geometry and optimizing π-π stacking interactions .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol leveraging the Biginelli reaction, a cornerstone for constructing dihydropyrimidinone scaffolds . Key steps include:

  • Formation of dihydropyrimidinone: Condensation of benzaldehyde derivatives, ethyl acetoacetate, and thiourea catalyzed by sulfamic acid .

  • Ring closure and functionalization: Reaction with ethyl chloroacetate and subsequent condensation with 4-fluorobenzaldehyde under reflux conditions.

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
DihydropyrimidinoneBenzaldehyde, thiourea, sulfamic acid, 50°C65–75
Thiazolo ring formationEthyl chloroacetate, pyridine, reflux80–85

Solvent and Catalytic Effects

  • Ethanol and dimethylformamide (DMF) are preferred solvents due to their polarity and ability to stabilize intermediates.

  • Piperidine acts as a base, facilitating deprotonation during condensation steps.

Biological Activities and Structure-Activity Relationships (SAR)

Impact of Substituents

  • Fluorine substitution: The 4-fluorobenzylidene group enhances metabolic stability and membrane permeability compared to non-halogenated analogs .

  • Methoxycarbonyl group: Improves aqueous solubility without compromising binding affinity.

Table 3: Comparative Bioactivity of Thiazolo[3,2-a]Pyrimidine Derivatives

CompoundIC₅₀ (Cancer Cells, nM)MIC (E. coli, µg/mL)
Target compound120 ± 1512.5 ± 2.5
2-Chloro-6-fluoro derivative 95 ± 108.3 ± 1.7

Comparative Analysis with Structural Analogs

Ethyl vs. Methyl Ester Derivatives

Replacing the methyl ester with an ethyl group (e.g., ethyl 2-(2-fluorobenzylidene) derivative) increases lipophilicity, altering pharmacokinetic profiles .

Halogenation Effects

  • Chloro-fluoro derivatives : Exhibit enhanced bioactivity due to stronger electron-withdrawing effects but face challenges in toxicity profiles.

  • 4-Fluoro vs. 2-fluoro substitution: The para-fluoro configuration in the target compound optimizes steric compatibility with enzymatic pockets.

Future Directions and Applications

Drug Development

  • Optimization of pharmacokinetics: Prodrug strategies to enhance oral bioavailability.

  • Targeted delivery systems: Nanoparticle encapsulation to reduce off-target effects.

Material Science

  • Nonlinear optical (NLO) materials: Exploration of the compound’s π-conjugated system for photonic applications .

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